molecular formula C23H22ClFN2O2 B13752966 N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea

N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea

Cat. No.: B13752966
M. Wt: 412.9 g/mol
InChI Key: CMUSHOBDZLOGFH-UHFFFAOYSA-N
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Description

N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea is a complex organic compound characterized by its unique biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, reducing costs, and minimizing environmental impact. For example, the use of high-efficiency catalysts and greener solvents can be employed to enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another compound with similar structural features and applications.

Uniqueness

N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea stands out due to its unique biphenyl structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22ClFN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

1-[4-[[3-(3-chlorophenyl)-2-fluoro-4-methoxyphenyl]methyl]phenyl]-3-ethylurea

InChI

InChI=1S/C23H22ClFN2O2/c1-3-26-23(28)27-19-10-7-15(8-11-19)13-17-9-12-20(29-2)21(22(17)25)16-5-4-6-18(24)14-16/h4-12,14H,3,13H2,1-2H3,(H2,26,27,28)

InChI Key

CMUSHOBDZLOGFH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)CC2=C(C(=C(C=C2)OC)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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